N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "MPS" and is known to have a variety of biochemical and physiological effects. In We will also discuss the scientific research applications of MPS and list future directions for further research.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide and its derivatives have been explored for various pharmacological potentials. Studies have shown that similar compounds exhibit significant inhibitory activity against certain biological targets. For instance, a compound structurally related to N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide showed inhibitory activity against renin, an enzyme involved in blood pressure regulation (Tokuhara et al., 2018). Another study synthesized morpholine and piperidine derivatives for potential use as tracers in medical imaging, particularly targeting the CB1 cannabinoid receptor (Tobiishi et al., 2007).

Anti-Inflammatory and Analgesic Applications

Some derivatives of N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide have shown potential as anti-inflammatory and analgesic agents. A study synthesizing novel compounds from visnaginone and khellinone demonstrated that these derivatives had significant inhibitory activity on COX-2, a key enzyme in inflammation and pain processes, and exhibited analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antiproliferative Activity

In the field of oncology, certain derivatives have shown antiproliferative activity against cancer cell lines. For example, a synthesized compound with a similar structure demonstrated significant inhibitory activity against various cancer cell lines, indicating potential use in cancer treatment (Lu et al., 2021).

Neuropharmacology

In neuropharmacology, related compounds have been studied for their interactions with specific receptors. Research focusing on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provided insights into its binding interaction with the CB1 cannabinoid receptor, which is relevant for understanding neurological processes and potential treatments (Shim et al., 2002).

Chemical Kinetics and Reactions

The compound and its derivatives have also been studied in the context of chemical kinetics and reactions. Research on the reactions of related thionocarbonates with alicyclic amines, including morpholine and piperidine, provided valuable insights into the reaction mechanisms and kinetics, which are crucial for synthetic chemistry applications (Castro et al., 2001).

Histamine Receptor Antagonism

Furthermore, compounds with a similar structure have been explored for their potential as histamine receptor antagonists. A study on 4-phenoxypiperidines, which are structurally related, showed potent in vitro activity at the human H3 receptor, indicating potential applications in treating conditions related to histamine receptor activity (Dvorak et al., 2005).

Eigenschaften

IUPAC Name |

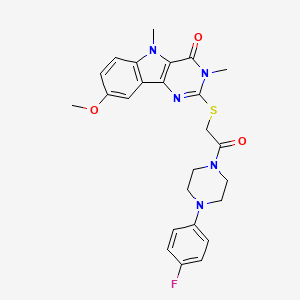

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN5O3S/c1-28-20-9-8-18(34-3)14-19(20)22-23(28)24(33)29(2)25(27-22)35-15-21(32)31-12-10-30(11-13-31)17-6-4-16(26)5-7-17/h4-9,14H,10-13,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYJOGKITUTDIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2377625.png)

![N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide](/img/structure/B2377628.png)

![8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2377638.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2377639.png)

![N-[1-(2-furyl)ethyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2377640.png)

![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377645.png)